2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQGKTVXQQEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, piperazine reacts with 4-bromobenzenesulfonyl chloride in dichloromethane at 0–5°C for 30–45 minutes. Triethylamine (1.1 equivalents) is added to scavenge HCl, preventing protonation of the amine and ensuring efficient sulfonylation. The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the sulfonyl chloride spot. After extraction and washing with brine, the crude product is purified via column chromatography using ethyl acetate and n-hexane (3:7 v/v), yielding 4-(4-bromophenylsulfonyl)piperazine.
Solvent and Base Optimization
Comparative studies highlight dichloromethane’s superiority over tetrahydrofuran (THF) due to its inertness and ability to dissolve both reactants. Substituting triethylamine with sodium carbonate reduces side reactions but necessitates longer reaction times (2–4 hours). For instance, a patent describing analogous sulfonylation in acetone achieved 84% yield after 8 hours of reflux using sodium carbonate.
The introduction of the hydroxyethyl group to 4-(4-bromophenylsulfonyl)piperazine is achieved through nucleophilic substitution or alkylation. Two predominant methods are documented: (1) reaction with 2-chloroethanol and (2) bromoacetylation followed by reduction.
Direct Alkylation with 2-Chloroethanol
In this approach, 4-(4-bromophenylsulfonyl)piperazine reacts with 2-chloroethanol in toluene under reflux for 8–14 hours. Triethylamine (1.2 equivalents) is added to neutralize HCl, facilitating the SN2 mechanism. Post-reaction, the mixture is concentrated under reduced pressure, and the residue is purified via distillation at 220°C under vacuum (0.0065 mbar), yielding this compound with 87.7% purity.
Table 1: Alkylation Conditions and Outcomes
| Solvent | Base | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Toluene | Triethylamine | Reflux | 8 | 84 | 99.6 |
| Acetone | Sodium carbonate | 60°C | 14 | 60.5 | 95.3 |
Bromoacetylation-Reduction Pathway
An alternative method involves bromoacetylation followed by sodium borohydride reduction. 4-(4-Bromophenylsulfonyl)piperazine is treated with bromoacetyl chloride in dichloromethane at 0°C, producing 2-bromo-1-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethanone. Subsequent reduction with NaBH4 in ethanol at room temperature yields the target ethanol derivative. This two-step process achieves a combined yield of 72%, with purification via silica gel chromatography (ethyl acetate:hexane = 1:1).
Purification and Characterization
Chromatographic Techniques
Column chromatography remains the gold standard for purifying this compound. Ethyl acetate/hexane mixtures (3:7 to 1:1) effectively separate the product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analyses confirm purities exceeding 99% when using gradient elution with acetonitrile/water.
Spectroscopic Characterization
-
1H NMR (500 MHz, CDCl3): δ 7.80–7.69 (m, 2H, aromatic), 4.34 (s, 2H, CH2OH), 3.79–3.63 (m, 8H, piperazine).
-
IR (KBr): 3400 cm⁻¹ (O-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Solubility and Formulation Considerations
The compound exhibits limited aqueous solubility (0.35 mg/mL at 25°C) but dissolves readily in DMSO (50 mg/mL). Preclinical formulations often use DMSO/PEG300/Tween 80 mixtures (1:4:5 v/v) to enhance bioavailability.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.35 |
| DMSO | 50 |
| Ethanol | 12 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((4-Phenyl)sulfonyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound is characterized by its sulfonamide functional group, which is often associated with biological activity. Several studies have highlighted its potential therapeutic applications:
- Antidepressant Activity : Compounds with similar piperazine structures have been investigated for their antidepressant effects. The interaction of 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol with serotonin receptors may contribute to mood regulation and anxiety reduction.
- Antimicrobial Properties : The sulfonamide group in the compound may confer antibacterial properties, making it a candidate for further research in treating bacterial infections .
- Anticancer Potential : Some derivatives of piperazine compounds have shown promise as anticancer agents due to their ability to inhibit tumor cell proliferation. The unique structure of this compound warrants investigation into its cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the applications and effects of related compounds, providing insights into the potential of this compound:
Mechanism of Action
The mechanism of action of 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- The 4-bromophenyl substituent in the target compound provides a balance of steric bulk and electronic effects compared to smaller groups (e.g., phenyl) or strongly electron-withdrawing groups (e.g., trifluoromethyl).
- 4-Methoxyphenyl analogues (e.g., compound 7h in ) exhibit lower melting points (123–125°C) compared to bromophenyl derivatives (154–157°C), suggesting reduced crystallinity due to the methoxy group’s flexibility .
Halogen-Substituted Analogues
Halogen variation significantly impacts biological activity and safety profiles:
Key Findings :
- Chlorinated analogues (e.g., ) have established safety profiles, while brominated derivatives may require more extensive toxicity studies due to heavier halogen content.
Functional Group Variations: Ethanone vs. Ethanol
Replacing the ethanol moiety with a ketone group alters solubility and metabolic pathways:
Key Findings :
- The ethanol group in the target compound enhances water solubility, making it more suitable for oral administration compared to ketone derivatives.
Other Structural Modifications
- Piperazine Ring Modifications : Compounds like 4-[4-[(2-bromophenyl)methyl]piperazinyl]benzoic acid ethyl ester (CAS 926934-01-2) introduce aromatic esters, increasing molecular weight (403.31 g/mol) and altering pharmacokinetics .
- Hybrid Structures: 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol (CAS 1396850-96-6) incorporates a thiophene ring, broadening electronic properties for niche therapeutic applications .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C12H17BrN2O3S
- Molecular Weight : 349.25 g/mol
- CAS Number : 524718-84-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related piperazine derivatives demonstrated effective inhibition against bacterial strains comparable to standard antibiotics like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Bromophenyl)sulfonyl derivative | Staphylococcus aureus | 15 µg/mL |
| Ciprofloxacin | Staphylococcus aureus | 10 µg/mL |
| Fluconazole | Candida albicans | 8 µg/mL |
Anticancer Activity
In vitro studies have revealed that certain derivatives of piperazine, including those with similar structures to our compound, exhibit anticancer properties. Notably, compounds in this class have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 .
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Bromophenyl)sulfonyl derivative | MCF-7 | 25.3 |
| 5-Fluorouracil | MCF-7 | 10.5 |
| Doxorubicin | MDA-MB-231 | 15.0 |
The biological activity of piperazine derivatives is often attributed to their ability to interact with specific biological targets. For example, studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism, thereby exerting their therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives found that compounds bearing bromine substituents displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group was crucial for this activity.
- Cytotoxicity Assessment : In a comparative study involving various piperazine derivatives, it was observed that the introduction of the bromophenyl group significantly increased cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that warrants further exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 4-bromobenzenesulfonyl chloride can react with piperazine derivatives under basic conditions (e.g., NaOH in ethanol) to form the sulfonyl-piperazine intermediate. Subsequent alkylation with 2-bromoethanol or ethylene oxide under reflux conditions yields the final product. Reaction efficiency depends on solvent polarity, temperature control, and stoichiometric ratios. Monitoring via TLC or HPLC is advised to optimize intermediate purity .
- Key Data : In analogous syntheses, yields for sulfonyl-piperazine derivatives range from 40% to 81% depending on substituent reactivity and reaction time .
Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonyl-piperazine backbone and ethanol sidechain. Discrepancies in peak splitting (e.g., piperazine ring protons) may arise from conformational flexibility; variable-temperature NMR can resolve ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~399.25 g/mol for ) and isotopic patterns for bromine.
- Infrared Spectroscopy (IR) : Validate sulfonyl () stretches at ~1150–1350 cm and hydroxyl () bands at ~3200–3600 cm .
Q. What safety protocols should be followed given the lack of toxicity data for this compound?
- Methodological Answer : Assume potential hazards due to structural analogs (e.g., piperazine derivatives). Use PPE (gloves, goggles, lab coats) and work in a fume hood. If inhaled, administer oxygen and seek medical attention. Store in airtight containers at controlled room temperature, protected from light and moisture .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting alpha-glucosidase inhibition?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the sulfonyl-piperazine moiety and alpha-glucosidase active sites (e.g., PDB ID 5NN8). Prioritize derivatives with enhanced hydrogen bonding (e.g., replacing bromine with electron-withdrawing groups).
- QSAR Studies : Correlate substituent effects (e.g., bromine vs. methoxy groups) with inhibitory activity using topological polar surface area (TPSA) and logP values. Chalcone-sulfonyl hybrids show IC values in the micromolar range, suggesting SAR optimization potential .
Q. What crystallographic techniques resolve structural ambiguities in sulfonyl-piperazine derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Resolve piperazine chair conformations and sulfonyl group geometry. For example, analogous compounds exhibit dihedral angles of 70–85° between the sulfonyl and aryl rings .
- Powder XRD : Use synchrotron radiation for high-resolution phase identification in polymorphic mixtures .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests in buffers (pH 4–9) and solvents (DMSO, ethanol). Monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives).
- Bioassay Compatibility : Use DMSO stocks (<1% v/v) to avoid solvent interference in enzyme assays. Pre-filter (0.22 μm) solutions to prevent particulate formation .
Data Contradictions and Mitigation Strategies
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
